molecular formula C13H17NO2 B12704210 1-Benzyl-5-ethoxypyrrolidin-2-one CAS No. 108634-46-4

1-Benzyl-5-ethoxypyrrolidin-2-one

Cat. No.: B12704210
CAS No.: 108634-46-4
M. Wt: 219.28 g/mol
InChI Key: VEWOYXQXQHNACI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-5-ethoxypyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods often employ similar synthetic strategies but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

1-Benzyl-5-ethoxypyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-ethoxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidine-2-one scaffold allows it to interact with various biological targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

1-Benzyl-5-ethoxypyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its versatile reactivity, diverse applications, and unique structural features make it an important subject of scientific research.

Properties

IUPAC Name

1-benzyl-5-ethoxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13-9-8-12(15)14(13)10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWOYXQXQHNACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910797
Record name 1-Benzyl-5-ethoxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108634-46-4
Record name 2-Pyrrolidinone, 5-ethoxy-1-(phenylmethyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108634464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-5-ethoxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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